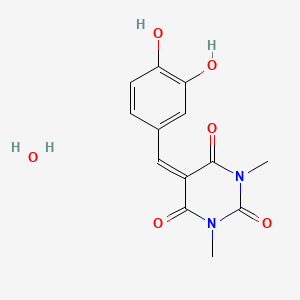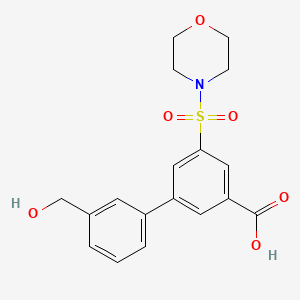![molecular formula C16H23N5O3 B5301933 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AZD-9668, is a novel small molecule inhibitor of neutrophil elastase. It has been shown to have potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.
Mechanism of Action
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a selective inhibitor of neutrophil elastase, which is an enzyme involved in the breakdown of elastin in lung tissue. Inhibition of neutrophil elastase activity by this compound prevents the destruction of lung tissue and reduces inflammation in respiratory diseases. This compound has also been shown to inhibit other proteases involved in the pathogenesis of respiratory diseases, such as cathepsin G and proteinase 3.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of COPD, this compound has been shown to reduce inflammation, improve lung function, and reduce mucus production. In a mouse model of cystic fibrosis, this compound has been shown to reduce inflammation and improve lung function. In a rat model of bronchiectasis, this compound has been shown to reduce inflammation and improve lung function.
Advantages and Limitations for Lab Experiments
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in respiratory diseases, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in lab experiments. It has a relatively low potency compared to other neutrophil elastase inhibitors, which may limit its effectiveness in some experiments. It also has a relatively short half-life in vivo, which may limit its duration of action.
Future Directions
There are several future directions for research on 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in other diseases, such as asthma and idiopathic pulmonary fibrosis. Another direction is to optimize its potency and duration of action, either through chemical modification or the development of prodrugs. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations.
Synthesis Methods
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2,6-dioxopurine with 3-aminopropylazepane to form the intermediate 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-1H-purine-2,6-dione. This intermediate is then treated with acetic anhydride to obtain this compound. The overall yield of the synthesis is around 30%.
Scientific Research Applications
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various respiratory diseases. It has been shown to inhibit neutrophil elastase activity, which is involved in the pathogenesis of COPD, cystic fibrosis, and bronchiectasis. In preclinical studies, this compound has been shown to reduce inflammation and improve lung function in animal models of these diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans. A phase II clinical trial in patients with COPD showed that this compound was well-tolerated and improved lung function compared to placebo.
properties
IUPAC Name |
7-[3-(azepan-1-yl)-3-oxopropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-18-14-13(15(23)19(2)16(18)24)21(11-17-14)10-7-12(22)20-8-5-3-4-6-9-20/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPJRVQJMNGKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)
![N-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5301888.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)

![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)

![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)